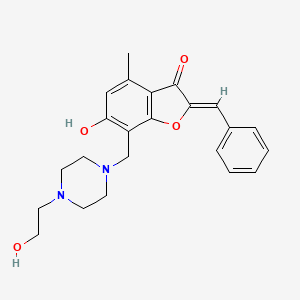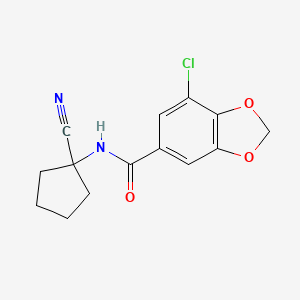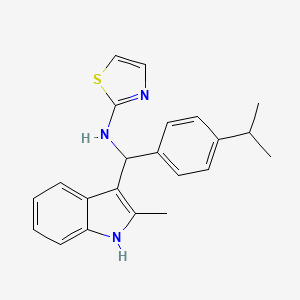![molecular formula C10H12N2O3 B2378637 N-[1-(3-nitrofenil)etil]acetamida CAS No. 878653-47-5](/img/structure/B2378637.png)
N-[1-(3-nitrofenil)etil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-nitrophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethylacetamide moiety
Aplicaciones Científicas De Investigación
N-[1-(3-nitrophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of N-[1-(3-nitrophenyl)ethyl]acetamide are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of N-[1-(3-nitrophenyl)ethyl]acetamide is also not well-defined. Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism by which N-[1-(3-nitrophenyl)ethyl]acetamide interacts with its targets and induces these changes is a topic of ongoing research.
Biochemical Pathways
The biochemical pathways affected by N-[1-(3-nitrophenyl)ethyl]acetamide are not well-documented. As a derivative of indole, it may potentially influence a variety of biochemical pathways. Indole and its derivatives are known to be involved in a wide range of biological processes
Pharmacokinetics
Its molecular weight is 180.1607 , which is within the range generally favorable for oral bioavailability.
Result of Action
Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-nitrophenyl)ethyl]acetamide typically involves the reaction of 3-nitroacetophenone with ethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-[1-(3-nitrophenyl)ethyl]acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-nitrophenyl)acetamide
- N-(4-nitrophenyl)acetamide
- N-(3-nitrophenyl)propionamide
Uniqueness
N-[1-(3-nitrophenyl)ethyl]acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-4-3-5-10(6-9)12(14)15/h3-7H,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYCGNYYDVLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)





![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)



![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)
